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Introduction
TAK-875 (Fasiglifam) is a potent and selective agonist of G protein-coupled receptor 40

(GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). It was developed for the

treatment of type 2 diabetes mellitus. Activation of GPR40 in pancreatic β-cells by TAK-875

enhances glucose-dependent insulin secretion[1][2]. Despite promising efficacy in Phase II and

III clinical trials, the development of TAK-875 was terminated due to concerns of drug-induced

liver injury (DILI) in a subset of patients[1][3][4][5][6]. This technical guide provides a

comprehensive overview of the preclinical toxicology reports for TAK-875, focusing on the data

and experimental protocols that shed light on its hepatotoxic potential.

Core Toxicological Profile
The primary toxicological finding associated with TAK-875 in preclinical studies was dose-

dependent hepatotoxicity, observed in both rat and dog models[1][7][8]. The liver injury was

characterized by elevations in serum biomarkers and, in some cases, histopathological

changes. Mechanistic studies have identified several key contributing factors to TAK-875-

induced liver injury, including the formation of a reactive acyl glucuronide metabolite, inhibition

of bile acid transporters, and mitochondrial dysfunction[3][5][9].
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The following tables summarize the key quantitative findings from various preclinical toxicology

studies of TAK-875.

In Vivo Hepatotoxicity Studies
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Species Study Duration
Dose
(mg/kg/day)

Key Findings Reference

Rat 14 days 200, 600

Dose-dependent

increases in ALT,

total bile acids,

and total

bilirubin.

Significant ALT

increase at 200

and 600 mg/kg.

[1][2]

[1]

Rat 4 weeks 20, 60, 200, 600

NOAEL: 60

mg/kg/day.

Findings at ≥200

mg/kg included

increased liver

enzymes.

[8]

Rat - 1000

Associated with

increases in ALT

(4x), bilirubin

(9x), and bile

acids (3.4x),

along with

hepatocellular

hypertrophy and

single-cell

necrosis.[3][5]

[3][5]

Dog 14 days 600

Increased ALT,

total bile acids,

and total bilirubin

in 2 of 6 animals.

[1][2]

[1]

Dog 39 weeks 150 Portal/periportal

granulomatous

inflammation with

[8][10]
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crystal formation

in the

liver/intrahepatic

bile ducts.[8][10]

In Vitro Cytotoxicity
Cell Type

Incubation
Time

IC50 (µM) Endpoint Reference

HepG2 48 hours ~100 Cell Viability [1]

Primary Human

Hepatocytes
48 hours ~100 Cell Viability [1]

Primary Human

Hepatocytes
24-48 hours 56-68 ATP levels [11]

Inhibition of Hepatic Transporters
Transporter Compound IC50 (µM) Reference

MRP3
TAK-875 acyl

glucuronide
0.21 [3][5]

Experimental Protocols
In Vivo Repeat-Dose Toxicology Studies in Rats

Animal Model: Male Sprague-Dawley rats.

Dosing: TAK-875 was administered orally once daily for 14 or 28 days at doses ranging from

20 to 600 mg/kg/day. A vehicle control group was also included.

Parameters Monitored:

Clinical Observations: Daily monitoring for signs of toxicity.

Body Weight: Measured at regular intervals.
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Clinical Pathology: Blood samples were collected for analysis of serum alanine

aminotransferase (ALT), total bile acids (TBA), and total bilirubin (T-BIL) at specified time

points (e.g., day 7 and day 14).

Histopathology: At the end of the study, liver tissues were collected, fixed, and processed

for microscopic examination.

Reference:[1][8]

In Vivo Repeat-Dose Toxicology Studies in Dogs
Animal Model: Beagle dogs.

Dosing: Oral administration of TAK-875 once daily for durations up to 39 weeks at doses

such as 150 mg/kg/day.

Parameters Monitored:

Clinical Pathology: Serum markers of liver injury were assessed.

Histopathology: Microscopic analysis of liver tissue was performed, with a focus on the

portal and periportal regions and bile ducts.

Reference:[7][8]

In Vitro Hepatocyte Viability Assay
Cell Lines: HepG2 human hepatocarcinoma cells and cryopreserved primary human

hepatocytes.

Treatment: Cells were incubated with varying concentrations of TAK-875 (e.g., up to 100 µM)

for 24 to 48 hours.

Assay: Cell viability was measured using standard methods, such as assessing ATP levels.

Reference:[1][11]

Covalent Binding Studies
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System: Cryopreserved human hepatocytes.

Method: Hepatocytes were treated with radiolabeled 14C-TAK-875. Following incubation,

cellular proteins were precipitated, and the amount of radioactivity irreversibly bound to the

protein was quantified.

Endpoint: Covalent binding was expressed as pmol equivalents per mg of protein. The

Covalent Binding Burden (CVB) was then calculated based on the clinical dose.

Reference:[3]

Visualizations
Signaling Pathway and Toxicity Mechanisms
The following diagrams illustrate the proposed signaling pathway for TAK-875's therapeutic

effect and the key mechanisms contributing to its hepatotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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